N-Fmoc-L-异亮氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

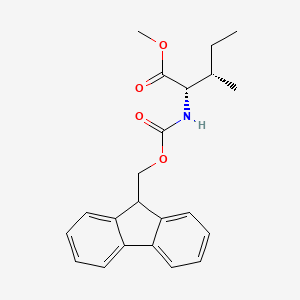

“N-Fmoc-L-Isoleucine methyl ester” is a derivative of L-isoleucine . It is a compound with the molecular formula C22H25NO4 . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “N-Fmoc-L-Isoleucine methyl ester” involves the use of the Fmoc group. The Fmoc group is rapidly removed by base . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid was developed . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .Molecular Structure Analysis

The molecular structure of “N-Fmoc-L-Isoleucine methyl ester” is represented by the molecular formula C22H25NO4 . The compound has a molecular weight of 367.44 g/mol .Chemical Reactions Analysis

The chemical reactions involving “N-Fmoc-L-Isoleucine methyl ester” include the removal of the Fmoc group. This process is facilitated by the use of a weak base such as triethylamine . The reaction conditions have been optimized for a broad scope of amino esters .Physical And Chemical Properties Analysis

“N-Fmoc-L-Isoleucine methyl ester” is a white powder with a melting point of 168 - 176 ºC . The compound has a molecular weight of 367.44 g/mol .科学研究应用

Peptide Synthesis and Solid-Phase Peptide Chemistry

N-Fmoc-L-Isoleucine methyl ester serves as a valuable building block in solid-phase peptide synthesis (SPPS). Here’s how it contributes:

Azide Formation: N-Fmoc-L-Isoleucine methyl ester can be converted to its azide form, which acts as a coupling agent in peptide bond formation. These Fmoc amino acid azides are stable and useful for constructing complex peptide sequences .

Phototheranostics and Fluorescent Probes

Small organic molecules, including N-Fmoc-L-Isoleucine methyl ester, have gained attention for their photophysical properties. In particular:

- Near-Infrared (NIR) Fluorophores : Researchers explore NIR-II fluorophores for high-resolution imaging and phototheranostics. While not directly mentioned for this compound, the field of small organic molecule-based NIR-II fluorophores is promising .

Chemical Synthesis and Derivatives

Beyond peptide synthesis, N-Fmoc-L-Isoleucine methyl ester derivatives find applications in chemical synthesis:

- 3-Methyl-2-(4-nitro-imidazol-1-yl)-pentanoic Acid Methyl Ester : This derivative can be synthesized from N-Fmoc-L-Isoleucine methyl ester and has potential applications in drug discovery or chemical biology .

Ionic Liquid-Based Fmoc Deprotection

Ionic liquids have emerged as alternative solvents for peptide synthesis. Although not directly related to N-Fmoc-L-Isoleucine methyl ester, research on efficient Fmoc removal in ionic liquids provides insights into improving SPPS .

Combinatorial Science and High-Throughput Screening

Although not directly linked to N-Fmoc-L-Isoleucine methyl ester, combinatorial science involves synthesizing and screening large libraries of compounds. Researchers explore diverse structures for various applications, including drug discovery .

未来方向

The future directions for “N-Fmoc-L-Isoleucine methyl ester” involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .

属性

IUPAC Name |

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDWGJXDOVAEEJ-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)